molecular formula C17H21NO4 B13825432 methyl (3S,4R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylate

methyl (3S,4R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylate

Cat. No.: B13825432
M. Wt: 303.35 g/mol
InChI Key: ZPUCINDJVBIVPJ-PFSRBDOWSA-N
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Description

Cocaine-d3 solution is a stable-labeled internal standard used primarily in isotope dilution methods or cocaine testing in various biological matrices such as urine, blood, saliva, or hair. It is a deuterated form of cocaine, where three hydrogen atoms are replaced by deuterium. This compound is widely used in clinical toxicology, urine drug testing, and forensic analysis due to its stability and reliability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cocaine-d3 involves the incorporation of deuterium into the cocaine molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. One common method involves the esterification of ecgonine methyl ester with deuterated benzoyl chloride to produce Cocaine-d3. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the incorporation of deuterium at specific positions on the molecule .

Industrial Production Methods

Industrial production of Cocaine-d3 solution involves large-scale synthesis using deuterated reagents and advanced purification techniques. The process includes the synthesis of deuterated precursors, followed by their conversion into Cocaine-d3 through esterification and other chemical reactions. The final product is then dissolved in a suitable solvent, such as acetonitrile, to produce a standardized solution for use in analytical applications .

Chemical Reactions Analysis

Types of Reactions

Cocaine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Cocaine-d3 include oxidizing agents like potassium permanganate, hydrolyzing agents such as hydrochloric acid, and reducing agents like lithium aluminum hydride. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of Cocaine-d3 include benzoylecgonine-d3, ecgonine methyl ester-d3, and benzoic acid-d3. These products are often analyzed in forensic and clinical toxicology to determine the presence and concentration of cocaine and its metabolites .

Scientific Research Applications

Cocaine-d3 solution is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:

    Clinical Toxicology: Used as an internal standard in the analysis of cocaine and its metabolites in biological samples.

    Forensic Analysis: Employed in the detection and quantification of cocaine in forensic investigations.

    Pharmacokinetics: Used in studies to understand the metabolism and distribution of cocaine in the body.

    Analytical Chemistry: Utilized in the development and validation of analytical methods for cocaine detection .

Mechanism of Action

Cocaine-d3 exerts its effects by inhibiting the reuptake of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation of the central nervous system. The molecular targets of Cocaine-d3 include sodium channels, which it binds to and inactivates, thereby blocking nerve conduction and producing local anesthesia .

Comparison with Similar Compounds

Cocaine-d3 is compared with other similar compounds such as benzoylecgonine-d3, cocaethylene-d3, and ecgonine methyl ester-d3. These compounds are also used as internal standards in analytical applications but differ in their chemical structure and specific applications. For instance:

Cocaine-d3 is unique in its specific use as an internal standard for cocaine analysis, providing accurate and reliable results in various analytical applications.

Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

methyl (2R,3S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C17H21NO4/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12?,13?,14-,15+/m0/s1

InChI Key

ZPUCINDJVBIVPJ-PFSRBDOWSA-N

Isomeric SMILES

CN1C2CCC1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC

Canonical SMILES

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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